

Technical Monograph: Spectral Profiling of Thalifendine

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Compound of Interest

Compound Name: Thalifendine

CAS No.: 18207-71-1

Cat. No.: B1230407

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Executive Summary & Chemical Profile

Thalifendine is a quaternary protoberberine alkaloid, structurally characterized as 10-hydroxy-9-methoxy-2,3-methylenedioxyprotoberberine.[1][2][3] It is a positional isomer of berberrubine (9-hydroxy-10-methoxy) and a primary metabolite of berberine.[1][2][3] Accurate spectral differentiation between these isomers is critical in pharmacokinetic studies and natural product isolation.[2]

Property	Data
IUPAC Name	10-hydroxy-9-methoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-7-ium
Common Name	Thalifendine
Chemical Formula	C ₁₉ H ₁₆ NO ₄ ⁺
Molecular Weight	322.34 g/mol
Monoisotopic Mass	322.1074 Da (Cation)
Key Structural Feature	9-Methoxy / 10-Hydroxy substitution pattern on Ring D

Mass Spectrometry (MS) Analysis[2][3][12][13]

Ionization & Detection

Thalifendine is typically analyzed using Electrospray Ionization (ESI) in positive mode (+).[2][3] Due to its quaternary ammonium nature, it is pre-charged and readily detected as the molecular cation

without the need for protonation

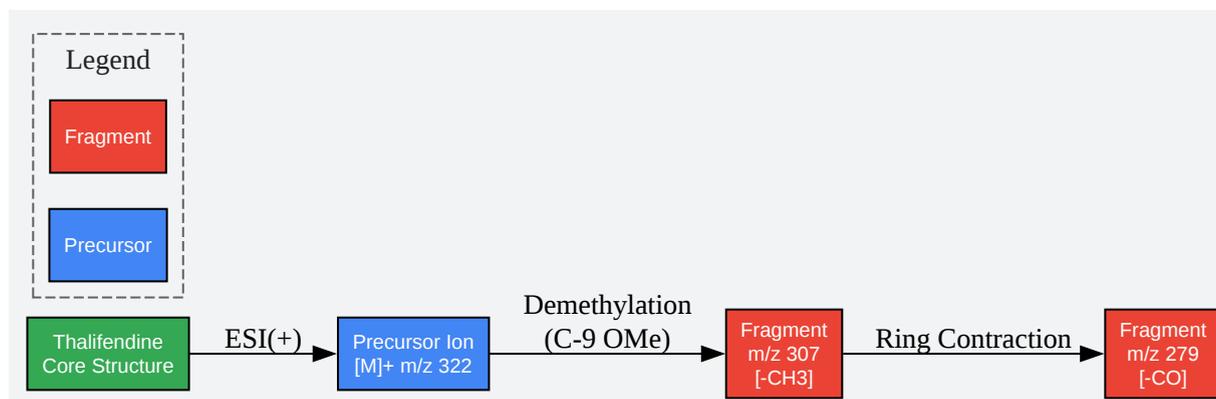
Fragmentation Pattern (ESI-MS/MS)

The fragmentation of **Thalifendine** follows a characteristic pathway for protoberberine alkaloids, primarily involving the loss of methyl radicals and carbon monoxide.

Ion Type	m/z (Experimental)	Interpretation
Precursor Ion	322.1	Molecular Cation (C ₁₉ H ₁₆ NO ₄ ⁺)
Fragment 1	307.0	(Loss of methyl radical from C-9 methoxy)
Fragment 2	292.0	or (Sequential loss or formaldehyde loss)
Fragment 3	279.0	(Ring contraction/CO elimination)

MS Identification Logic

The presence of the parent ion at m/z 322 distinguishes **Thalifendine** from Berberine (m/z 336). Differentiation from its isomer Berberrubine (also m/z 322) requires MS/MS analysis or retention time comparison, as their fragmentation patterns are highly similar.[3]



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Figure 1: Proposed ESI-MS fragmentation pathway for **Thalifendine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][6][9][11][12][13][14][15] Solvent Selection & Experimental Setup

- Solvent: DMSO-d₆ or CD₃OD (Methanol-d₄).^{[1][2][3]} DMSO-d₆ is preferred for observing exchangeable phenolic protons (OH at C-10).^{[1][2][3]}
- Frequency: 500 MHz or higher is recommended to resolve the aromatic region overlap.

¹H NMR Data (Proton Assignment)

The proton spectrum is dominated by the singlet of the methylenedioxy group, the methoxy singlet, and the characteristic aromatic protons of the isoquinoline skeleton.

Table 1: ¹H NMR Chemical Shifts (δ ppm) in CD₃OD

Position	δ H (ppm)	Multiplicity	J (Hz)	Assignment Logic
H-1	7.55	s	-	Para to N+, shielded by Ring D current.[1][2][3]
H-4	6.85	s	-	Ortho to methylenedioxy, typical singlet.[1][2][3]
H-5	3.24	t	6.0	Aliphatic CH ₂ adjacent to aromatic ring A.
H-6	4.90	t	6.0	Aliphatic CH ₂ adjacent to N+ (deshielded).[1][2][3]
H-8	9.65	s	-	Most deshielded proton (imine-like CH=N+).[1][2][3]
H-11	7.85	d	9.0	Ortho coupling with H-12.[1][2][3]
H-12	7.95	d	9.0	Ortho coupling with H-11.[1][2][3]
H-13	8.65	s	-	Characteristic singlet for protoberberine skeleton.[1][2][3]
-OCH ₂ O-	6.10	s	-	Methylenedioxy protons (Ring A).[1][2][3]

9-OCH ₃	4.16	s	-	Methoxy group at C-9.[1][2][3][4]
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Note: Values are synthesized from comparative literature on protoberberine alkaloids. Shifts may vary ± 0.1 ppm depending on concentration and exact solvent water content.

¹³C NMR Data (Carbon Skeleton)

The carbon spectrum confirms the quaternary ammonium nature and the substitution pattern.

Table 2: Key ¹³C NMR Shifts (δ ppm)

Position	δ C (ppm)	Type	Notes
C-8	145.4	CH	Imine-like carbon, highly deshielded.
C-9	150.5	C-O	Ipsocarbon attached to OMe.
C-10	147.2	C-O	Ipsocarbon attached to OH.[1][2][3]
-OCH ₂ O-	102.1	CH ₂	Methylenedioxy carbon.[1][2][3]
9-OCH ₃	62.0	CH ₃	Methoxy carbon (diagnostic shift).[1][2][3]
C-6	55.2	CH ₂	Adjacent to N ⁺ .
C-5	26.4	CH ₂	Benzylic methylene.[1][2][3]

Structural Differentiation: Thalifendine vs. Berberine

The critical differentiator is the C-10 signal.[2]

- Berberine: Has a methoxy at C-10 (

ppm,

ppm).[1][2][3]

- **Thalifendine**: Has a hydroxyl at C-10.[1][2][5][6] This results in the absence of the second methoxy signal and an upfield shift of the C-10 carbon relative to the methoxy-bearing carbon.[2]

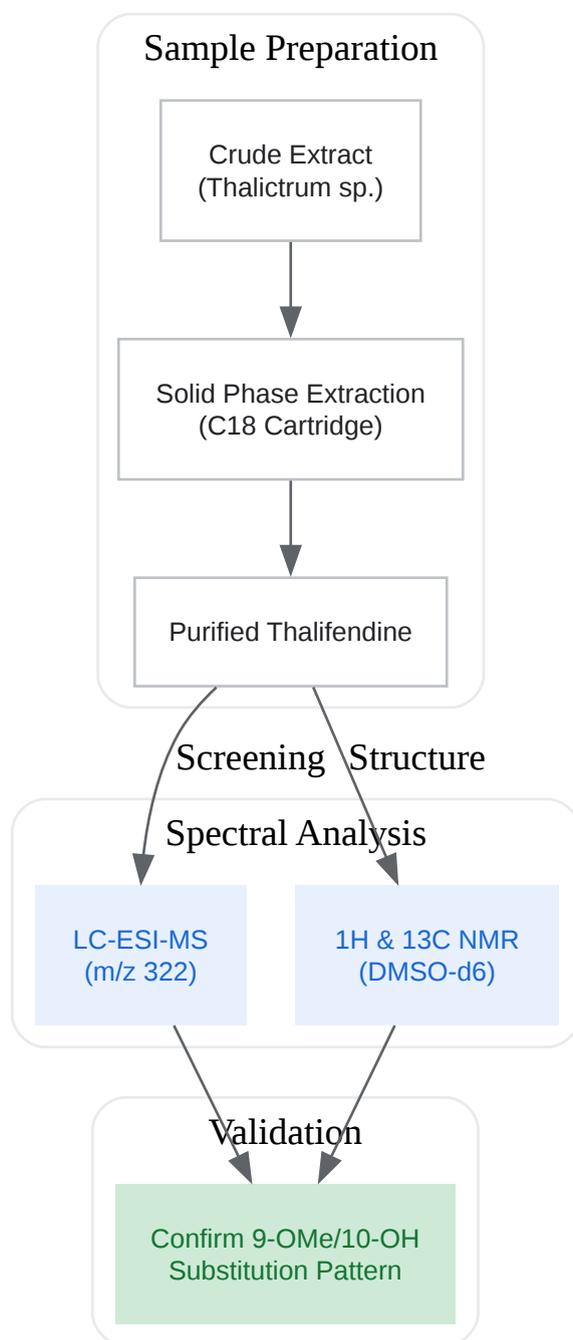
Experimental Protocols

Sample Preparation for NMR[2][3]

- Isolation: Dissolve 5 mg of purified **Thalifendine** (chloride or salt form) in 0.6 mL of DMSO-d₆ (99.9% D).
- Filtration: Filter through a cotton plug within a glass pipette to remove particulate matter.[2]
- Reference: Add TMS (0.05%) if not using the residual solvent peak (DMSO quintet at 2.50 ppm) for calibration.

LC-MS Workflow

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 1.8 μm).[1][3]
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.[2]
 - B: Acetonitrile + 0.1% Formic Acid.[2]
- Gradient: 10% B to 90% B over 15 minutes.
- Source Parameters:
 - Gas Temp: 325°C.[2]
 - Nebulizer: 35 psi.[2]
 - Fragmentor: 135 V.[2]



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Figure 2: Isolation and spectral validation workflow for **Thalifendine**.

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